methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate
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Overview
Description
Methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate is a chemical compound belonging to the class of indenyl carbamates
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,3-dihydro-1H-inden-2-ol as the starting material.
Reaction Steps: The hydroxyl group on the indenyl ring is first converted to a leaving group, often through the use of a reagent like thionyl chloride
Reaction Conditions: The reactions are usually carried out under anhydrous conditions, with solvents such as dichloromethane or toluene, and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, using continuous flow reactors, and implementing purification techniques such as recrystallization or column chromatography to obtain the final product.
Types of Reactions:
Oxidation: The hydroxyl group on the indenyl ring can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or Dess-Martin periodinane are used, often in solvents like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carbamates.
Substitution: Nucleophiles such as alkyl halides are used, with reactions typically conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Indenyl ketone derivatives.
Reduction: Indenyl amine derivatives.
Substitution: Various substituted indenyl compounds.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that indole derivatives are biologically active and have broad-spectrum activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known, though, that the synthesis of similar compounds can be influenced by environmental conditions .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Indenyl carbamates: These compounds share the indenyl ring structure but may have different substituents.
Hydroxylated indenes: Compounds with hydroxyl groups on the indenyl ring but lacking the carbamate group.
Uniqueness: Methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate is unique due to the combination of the hydroxyl and carbamate groups on the indenyl ring, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Biological Activity
Methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate, with the CAS number 2034527-16-5, is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, synthesis, and significant biological activities, particularly in the context of anticancer effects and other pharmacological applications.
- Molecular Formula : C₁₂H₁₅NO₃
- Molecular Weight : 221.25 g/mol
- Structure : The compound features a carbamate functional group attached to a dihydroindene moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of dihydroindene derivatives with carbamate precursors. While specific synthetic routes may vary, the incorporation of the hydroxyl group at the 2-position is essential for enhancing its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, compounds derived from similar scaffolds demonstrated IC₅₀ values ranging from 2.43 to 14.65 μM against these cell lines .
- Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest. In particular, compounds have been reported to enhance caspase activity and induce morphological changes in cancer cells at micromolar concentrations .
- Microtubule Destabilization : Some studies suggest that these compounds act as microtubule-destabilizing agents, which is a common mechanism for many anticancer drugs. This destabilization can lead to disrupted mitotic processes in cancer cells .
Other Pharmacological Activities
Beyond anticancer effects, this compound may also exhibit:
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Neuroprotective Effects : There is emerging evidence that certain derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activities of related compounds:
Properties
IUPAC Name |
methyl N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11(14)13-8-12(15)6-9-4-2-3-5-10(9)7-12/h2-5,15H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDTHMCOHAWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CC2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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